Bis(4-chloro-2-methylphenyl) N,N'-(4-methyl-1,3-phenylene)biscarbamate
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Overview
Description
Bis(4-chloro-2-methylphenyl) N,N’-(4-methyl-1,3-phenylene)biscarbamate is a chemical compound with the molecular formula C23H20Cl2N2O4 and a molecular weight of 459.333 g/mol . It is known for its unique structure, which includes two 4-chloro-2-methylphenyl groups and a 4-methyl-1,3-phenylene biscarbamate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Bis(4-chloro-2-methylphenyl) N,N’-(4-methyl-1,3-phenylene)biscarbamate typically involves a series of organic reactions. One common method includes the reaction of 4-chloro-2-methylphenyl isocyanate with 4-methyl-1,3-phenylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Bis(4-chloro-2-methylphenyl) N,N’-(4-methyl-1,3-phenylene)biscarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Bis(4-chloro-2-methylphenyl) N,N’-(4-methyl-1,3-phenylene)biscarbamate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(4-chloro-2-methylphenyl) N,N’-(4-methyl-1,3-phenylene)biscarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate cellular processes by affecting signal transduction pathways .
Comparison with Similar Compounds
Bis(4-chloro-2-methylphenyl) N,N’-(4-methyl-1,3-phenylene)biscarbamate can be compared with other similar compounds, such as:
Bis(4-chloro-2-methylphenyl)urea: This compound has a similar structure but lacks the biscarbamate moiety.
Bis(4-chloro-2-methylphenyl)carbamate: Similar to the biscarbamate compound but with a different functional group.
Bis(4-chloro-2-methylphenyl)thiourea: Contains a thiourea group instead of the biscarbamate moiety.
Properties
CAS No. |
67768-78-9 |
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Molecular Formula |
C23H20Cl2N2O4 |
Molecular Weight |
459.3 g/mol |
IUPAC Name |
(4-chloro-2-methylphenyl) N-[3-[(4-chloro-2-methylphenoxy)carbonylamino]-4-methylphenyl]carbamate |
InChI |
InChI=1S/C23H20Cl2N2O4/c1-13-4-7-18(26-22(28)30-20-8-5-16(24)10-14(20)2)12-19(13)27-23(29)31-21-9-6-17(25)11-15(21)3/h4-12H,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
ZDBMJNJWVBSBMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2=C(C=C(C=C2)Cl)C)NC(=O)OC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
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